3-(3-Cyclopropylphenyl)piperazin-2-one
Description
Significance of Piperazin-2-one (B30754) Scaffolds in Medicinal Chemistry Research
The piperazin-2-one skeleton is considered a privileged structure in medicinal chemistry. thieme-connect.comthieme.de As a derivative of piperazine (B1678402), it is a component of numerous bioactive compounds and serves as a versatile building block in the synthesis of complex molecules. nih.govontosight.ai These heterocyclic scaffolds are of significant interest due to their potential to form the basis of new pharmaceuticals, with investigated biological activities including antimicrobial, anti-inflammatory, and antitumor properties. ontosight.ai Their value is particularly noted in the creation of peptidomimetics, where their structure can mimic peptide bonds while offering improved stability and pharmacokinetic properties. thieme-connect.com
The parent piperazine ring has a long history in therapeutics, initially gaining prominence as an anthelmintic agent to treat parasitic worm infestations. wisdomlib.orgwikipedia.org Over the decades, medicinal chemists have extensively modified this simple heterocycle, leading to its incorporation into a vast array of drugs across numerous therapeutic areas. ijrrjournal.comnih.gov Piperazine derivatives are now central to treatments for conditions affecting the central nervous system (e.g., antipsychotics, antidepressants), as well as for cancer, viral infections, and cardiovascular diseases. wisdomlib.orgnih.govresearchgate.net This extensive history of successful application has cemented the piperazine scaffold as one of the most important nitrogen-containing heterocycles in drug discovery. mdpi.com
The piperazine moiety is widely considered a "privileged scaffold" because its inclusion in a molecule can confer multiple advantageous properties simultaneously. nih.govresearchgate.net Its two nitrogen atoms can be easily and selectively functionalized, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). nih.govnih.gov
The strategic incorporation of a piperazine ring is often used to modulate a compound's physicochemical and pharmacokinetic profile. nih.gov Key benefits are summarized in the table below.
| Property | Strategic Benefit in Molecular Design |
| Solubility | The nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility, which is often crucial for bioavailability. mdpi.comnih.gov |
| Basicity & pKa | The basic nature of the piperazine nitrogens can be tuned with different substituents, allowing for the optimization of interactions with biological targets and modification of absorption and distribution characteristics. nih.gov |
| Chemical Reactivity | The nucleophilic nitrogen atoms provide convenient handles for synthetic modification, enabling its use as a linker between two other pharmacophoric fragments. nih.gov |
| Structural Rigidity & Conformation | The ring structure introduces a degree of conformational constraint, which can help to lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, and when protonated or bearing an N-H group, as hydrogen bond donors, facilitating strong interactions with protein targets. nih.gov |
These properties make the piperazine ring a powerful tool for medicinal chemists to optimize drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov
Rationale for Investigating Cyclopropylphenyl Moieties in Bioactive Compounds
The three-membered ring of the cyclopropyl (B3062369) group is highly strained, with C-C bond angles of 60°. fiveable.mewikipedia.org This strain results in unique electronic properties. The carbon-carbon bonds have enhanced π-character (or "double-bond character"), allowing the group to engage in conjugation with adjacent π-systems, such as a phenyl ring. unl.ptfiveable.me This electronic behavior can influence a molecule's interaction with its biological target.
Structurally, the cyclopropyl ring is rigid and planar. nih.govacs.org This rigidity can conformationally lock flexible parts of a molecule, which can be entropically favorable for binding to a receptor. iris-biotech.deacs.org Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.govacs.org This increased metabolic stability is a key reason for its use in drug design. iris-biotech.dehyphadiscovery.com The cyclopropyl group is also frequently used as a bioisostere—a substituent that mimics the size and electronic properties of another group but may offer improved properties. It is often used to replace gem-dimethyl groups, isopropyl groups, or even alkenes. nih.govbeilstein-journals.org
The utility of the cyclopropyl moiety is validated by its presence in numerous marketed drugs and clinical candidates. scientificupdate.combohrium.com For example, it has been incorporated into molecules to block metabolic hotspots, thereby improving a drug's half-life and reducing the potential for drug-drug interactions. hyphadiscovery.com In the development of the kinase inhibitor Cabozantinib, a cyclopropyl-containing linker was introduced to enhance chemical stability and pharmacological performance. iris-biotech.de The inclusion of this group has been shown to address multiple challenges in drug discovery, including enhancing potency, increasing brain permeability, and decreasing plasma clearance. nih.govacs.org A significant number of new chemical entities containing a cyclopropyl group were approved by the FDA in the last decade, underscoring its established role in modern drug development. scientificupdate.com
Positioning of 3-(3-Cyclopropylphenyl)piperazin-2-one within Current Research Paradigms
Specific research data on the synthesis or biological activity of this compound is not widely available in public literature, suggesting it may be a novel compound or part of proprietary research. However, its molecular architecture places it squarely within current paradigms of rational drug design.
The compound represents a logical and strategic combination of two validated medicinal chemistry components. The design paradigm is based on:
Scaffold-Based Design: Utilizing the piperazin-2-one core, a known privileged structure, provides a robust and synthetically accessible starting point. thieme-connect.comthieme.de
Property-Modulating Substitution: The incorporation of the cyclopropylphenyl group is a deliberate tactic to leverage the known benefits of the cyclopropyl moiety. nih.govresearchgate.net Researchers would hypothesize that this group could enhance metabolic stability by protecting the phenyl ring from oxidation, provide conformational rigidity to improve binding affinity, and fine-tune lipophilicity to optimize pharmacokinetic properties. iris-biotech.deacs.org
Therefore, this compound can be positioned as a product of systematic chemical space exploration. It is an example of how medicinal chemists combine well-understood structural motifs to generate novel molecules with a high potential for desired biological activity and drug-like properties, even before specific biological testing is conducted.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyclopropylphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12(14-6-7-15-13)11-3-1-2-10(8-11)9-4-5-9/h1-3,8-9,12,14H,4-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXRFSCWGNHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C3C(=O)NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features for Piperazin-2-one (B30754) Derivatives
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For piperazin-2-one derivatives, a combination of hydrogen bonding capabilities, hydrophobic regions, and specific spatial orientations defines their interaction landscape.
Identification of Essential Hydrogen Bonding Donors/Acceptors
Hydrogen bonds are pivotal for the specific recognition and binding of a ligand to its receptor. The piperazin-2-one scaffold possesses key functional groups that can participate in these crucial interactions. The lactam moiety, a cyclic amide, is a primary site for hydrogen bonding. The carbonyl oxygen (C=O) of the lactam can act as a hydrogen bond acceptor, while the adjacent secondary amine (NH) can serve as a hydrogen bond donor. Additionally, the second nitrogen atom within the piperazine (B1678402) ring can also function as a hydrogen bond acceptor, further anchoring the molecule within a binding pocket. The precise orientation and availability of these groups are critical for establishing a stable ligand-receptor complex.
Impact of the Cyclopropylphenyl Moiety on Molecular Recognition
The introduction of a cyclopropyl (B3062369) group onto the phenyl ring of 3-phenylpiperazin-2-one (B1581277) is a strategic modification that can profoundly influence its interaction with a biological target. This small, rigid ring system imparts unique steric and electronic properties to the molecule.
Steric and Electronic Influences of the Cyclopropyl Group on Binding
From an electronic standpoint, the cyclopropyl group is known to possess some degree of pi-character in its carbon-carbon bonds. This allows it to engage in electronic interactions with the adjacent phenyl ring, subtly modulating its electron density. This modulation can, in turn, affect the strength of interactions, such as pi-pi stacking, between the phenyl ring and the receptor.
Positional Isomerism Effects of the Phenyl Substitution (e.g., ortho, meta, para)
The position of the cyclopropyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—has a significant impact on the molecule's topology and its ability to interact with a target. The meta-substitution, as seen in 3-(3-Cyclopropylphenyl)piperazin-2-one, places the cyclopropyl group in a position that can influence the orientation of the phenyl ring relative to the piperazin-2-one core without causing significant steric hindrance that might be observed with an ortho-substituent. The para-position would extend the molecule linearly, potentially probing different regions of a binding site.
The differential effects of these positional isomers on biological activity are a cornerstone of SAR studies. By synthesizing and testing ortho, meta, and para analogs, medicinal chemists can map the steric and electronic requirements of the receptor's binding pocket. This information is invaluable for the rational design of more potent and selective compounds.
Substituent Effects on the Piperazin-2-one Ring for Activity Modulation
The piperazin-2-one ring is a critical component of the this compound scaffold, offering multiple points for chemical modification. Both the nitrogen and carbon atoms of this heterocyclic ring can be substituted to modulate the compound's physicochemical properties and its interactions with biological targets.
The nitrogen atoms of the piperazine ring are frequently targeted for modification in drug design to alter a compound's pharmacological profile. researchgate.net In the context of arylpiperazine derivatives, which share structural similarities with the compound of interest, substitutions on the nitrogen atom distal to the aryl group have been shown to significantly impact receptor affinity and selectivity, particularly for serotonin (B10506) and dopamine (B1211576) receptors. nih.govtandfonline.com
For instance, in a series of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural changes led to compounds with varying degrees of antagonism or agonism at dopamine D2 and serotonin 5-HT1A receptors. nih.gov The nature of the aryl group attached to the piperazine nitrogen, including the presence and position of substituents, plays a crucial role in these interactions. Electron-withdrawing groups, for example, have been shown to decrease binding affinity to 5-HT1A and D2A receptors when placed in the para position of the aryl ring. researchgate.net
While direct SAR studies on N-substituted derivatives of this compound are not extensively documented in the public domain, the established principles from related arylpiperazine research suggest that modifications at the N1 and N4 positions of the piperazin-2-one ring would be a key strategy for modulating biological activity.
| Compound Series | Nitrogen Substituent | Target Receptor | Effect on Affinity | Reference |
|---|---|---|---|---|
| 1-Aryl-4-(phenylarylmethyl)piperazines | Varied aryl groups | Dopamine D2, Serotonin 5-HT1A | Modulates antagonist/agonist profile | nih.gov |
| Arylpiperazines | para-substituted electron-withdrawing groups | Serotonin 5-HT1A, Dopamine D2A | Decreased affinity | researchgate.net |
| 1-Benzyl-4-arylpiperazines | Bulky substituents at position 4 | Dopamine D2 | Unfavorable steric interactions | bg.ac.rs |
| Arylpiperazines | ortho-substituents on phenyl ring | Dopamine D2 | Preferred for binding | tandfonline.com |
While nitrogen substitutions are a common strategy in the design of piperazine-based ligands, modifications to the carbon atoms of the piperazin-2-one ring are less frequently explored. nih.gov However, such substitutions can introduce chirality and alter the conformational preferences of the ring, leading to potentially novel pharmacological profiles.
The introduction of substituents on the carbon atoms of the piperazin-2-one ring can create stereocenters, and the resulting stereoisomers may exhibit different affinities and efficacies at their biological targets. The spatial arrangement of substituents can be critical for optimal interaction with the often-chiral environment of a receptor binding site.
Structure-Activity Relationships of Cyclopropylphenyl-Piperazinone Analogues
A systematic approach to modifying the this compound structure would involve altering each of its components to understand their contribution to biological activity. This includes:
Modification of the Cyclopropyl Group: The cyclopropyl group can be replaced with other small alkyl groups or bioisosteres to probe the importance of its specific steric and electronic properties.
Modification of the Phenyl Ring: The position of the cyclopropyl group on the phenyl ring (ortho, meta, or para) can be varied, and additional substituents can be introduced to the phenyl ring to explore electronic and steric effects.
Modification of the Piperazin-2-one Ring: As discussed, both nitrogen and carbon atoms of the piperazin-2-one ring can be substituted.
Through such systematic modifications, a library of analogues can be generated and screened against a panel of biological targets to build a comprehensive SAR profile. This profiling would ideally include measures of binding affinity, functional activity (agonist, antagonist, or inverse agonist), and selectivity against related targets.
The data obtained from the activity profiling of systematically modified analogues can be used to establish correlations between specific structural features and the observed biological responses. For example, it may be found that a particular substituent on the phenyl ring enhances selectivity for one receptor subtype over another.
In the broader class of arylpiperazines, it is known that the conformation of the molecule, particularly the relative orientation of the aryl ring and the piperazine ring, can be critical for activity. nih.gov The cyclopropyl group in this compound likely influences the preferred conformation of the phenyl ring, which in turn affects how the molecule interacts with its target.
Quantitative structure-activity relationship (QSAR) studies on related aryl alkanol piperazine derivatives have shown that descriptors related to molecular shape, electronic properties, and lipophilicity are important for their biological activity. nih.gov Similar computational approaches could be applied to a series of cyclopropylphenyl-piperazinone analogues to develop predictive models that can guide the design of new compounds with improved properties.
| Structural Modification | Observed Effect on Biological Response | Potential Implication for Cyclopropylphenyl-Piperazinones | Reference |
|---|---|---|---|
| Substitution pattern on the N-aryl ring | Influences affinity and selectivity for dopamine and serotonin receptors. | Substituents on the cyclopropylphenyl ring could fine-tune receptor interactions. | bg.ac.rsnih.gov |
| Nature of the substituent on the distal piperazine nitrogen | Determines agonist vs. antagonist activity and potency. | Modifications at the N4 position of the piperazin-2-one ring are likely to be critical for functional activity. | nih.gov |
| Conformational rigidity | Constraining the conformation can enhance affinity. | The cyclopropyl group may serve to restrict the conformation of the phenyl ring, potentially enhancing binding. | nih.gov |
| Introduction of heterocyclic bioisosteres for the phenyl ring | Can alter selectivity and pharmacokinetic properties. | Replacing the cyclopropylphenyl group with other (hetero)aromatic systems could lead to novel activity profiles. | mdpi.com |
Mechanism of Action Moa Investigations
Molecular Target Identification and Validation Strategies
Given that the phenylpiperazine moiety is a well-established pharmacophore, particularly for Central Nervous System (CNS) targets, the initial step in characterizing 3-(3-cyclopropylphenyl)piperazin-2-one would involve screening it against a panel of relevant biological molecules. Piperazine (B1678402) derivatives are known to interact with a wide array of targets, including G-protein coupled receptors (GPCRs) and other proteins implicated in cancer and infectious diseases mdpi.comresearchgate.netmdpi.com.
Target identification strategies often begin with in silico or computational methods. Ligand-based target prediction programs can compare the structure of a new compound to libraries of ligands with known targets to predict probable interactions scienceopen.com. Following computational screening, experimental validation is crucial. High-throughput screening using radioligand binding assays is a standard method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a compound for a range of receptors nih.govnih.govnih.gov. For phenylpiperazine derivatives, common targets identified through these methods include serotonin (B10506) (5-HT), dopamine (B1211576) (D), adrenergic (α), and sigma (σ) receptors nih.govnih.govrsc.orgnih.gov.
Table 1: Examples of Molecular Targets for Phenylpiperazine Derivatives This table presents data from various phenylpiperazine analogues to illustrate the common molecular targets for this class of compounds.
| Compound Class | Specific Target | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Phenylpiperazine Analogs | Dopamine D₃ Receptor | Subnanomolar (< 1.0 nM) | nih.gov |
| Phenylpiperazine-Hydantoin | α₁-Adrenergic Receptors | 11.9 nM | nih.gov |
| Phenylpiperazine-Hydantoin | Serotonin 5-HT₁ₐ Receptor | < 100 nM | nih.gov |
| Piperidine/Piperazine Analogs | Sigma-1 Receptor (σ₁R) | 3.2 nM - 434 nM | nih.govnih.gov |
Elucidating Ligand-Protein Interaction Mechanisms
Once a molecular target is validated, the next step is to understand the precise nature of the interaction between the ligand and the protein. This involves characterizing the binding site and determining the mode of binding.
Molecular docking simulations are powerful computational tools used to predict the conformation of a ligand within a protein's binding pocket and identify key molecular interactions semanticscholar.orgnih.govspringernature.com. These studies on various phenylpiperazine derivatives have revealed common interaction patterns. The binding is typically driven by a combination of hydrogen bonds, electrostatic forces, and hydrophobic interactions rsc.orgresearchgate.net.
The protonatable nitrogen atom within the piperazine ring often forms crucial hydrogen bonds or salt bridges with acidic residues (e.g., Aspartic Acid) in the binding pocket of GPCRs rsc.orgmdpi.com. The phenyl ring and other substituents, such as the cyclopropylphenyl group in the subject compound, typically engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) within the receptor nih.govrsc.orgnih.govnih.gov.
Table 2: Key Residue Interactions for Phenylpiperazine Scaffolds at Various Receptors Data is compiled from molecular docking studies of different phenylpiperazine analogues.
| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| α₁ₐ-Adrenoceptor | Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹² | Hydrogen Bonds, Electrostatic | rsc.org |
| Androgen Receptor | Tyr⁸⁵⁷, Phe⁸⁵⁶ | π-π Stacking (Hydrophobic) | nih.gov |
| Serotonin 5-HT₁ₐ Receptor | Trp⁶ˣ⁴⁸, Phe⁵ˣ⁴⁵ | π-π Stacking | nih.gov |
| DNA Topoisomerase IIα | DT9, DA12 (Nucleobases) | π-π Stacking | nih.gov |
Ligands can bind to receptors at two principal types of sites. Orthosteric ligands bind to the same site as the endogenous (natural) signaling molecule. In contrast, allosteric modulators bind to a topographically distinct site, thereby modifying the receptor's response to the orthosteric ligand nih.govfrontiersin.org.
Phenylpiperazine derivatives have been shown to function as orthosteric ligands, directly competing with endogenous neurotransmitters at targets like dopamine receptors nih.gov. However, the structural diversity of this scaffold also allows for the possibility of allosteric modulation. Allosteric modulators offer potential therapeutic advantages, such as greater receptor subtype selectivity and a "fine-tuning" effect on physiological signaling rather than simple activation or blockade frontiersin.orgacs.org. They can be classified as Positive Allosteric Modulators (PAMs), which enhance the effect of the orthosteric ligand, or Negative Allosteric Modulators (NAMs), which reduce it nih.govacs.org. Some complex ligands can even engage in "bitopic" binding, simultaneously interacting with both the orthosteric site and an allosteric site nih.gov.
Downstream Signaling Pathway Analysis
The binding of a ligand to a GPCR, the most probable target class for a phenylpiperazine derivative, initiates a cascade of intracellular events known as downstream signaling. Upon activation, the receptor influences effector proteins, such as heterotrimeric G-proteins (e.g., Gαs, Gαi/o, Gαq/11) and β-arrestins researchgate.net. These effectors, in turn, modulate the levels of intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺), leading to the activation of various protein kinases and signaling pathways, such as the ERK/MAPK pathway, which ultimately control cellular functions researchgate.net.
A key concept in modern pharmacology is "ligand-directed trafficking" or "functional selectivity." This phenomenon describes the ability of different ligands, acting on the same receptor, to preferentially activate distinct downstream pathways nih.gov. For example, the phenylpiperazine derivative 3-trifluoromethylphenyl-piperazine (TFMPP), acting on serotonin receptors, was found to favor the generation of inositol phosphate (IP) over the release of arachidonic acid (AA), demonstrating that ligands can bias the receptor's signaling output nih.gov. Any investigation into the MoA of this compound would need to assess its profile across multiple signaling readouts to determine if it exhibits such functional selectivity.
Comparative MoA Studies with Related Privileged Scaffolds
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry nih.govtandfonline.comopenochem.org. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, and thus appear frequently in the structures of bioactive compounds and approved drugs mdpi.comopenochem.orgmdpi.com. The utility of the piperazine scaffold stems from its physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be tuned by substitution to optimize pharmacokinetic and pharmacodynamic properties nih.govtandfonline.com.
To better understand the potential role of this compound, its core structure can be compared with other privileged scaffolds known to act on similar CNS targets.
2-Phenylcyclopropylmethylamine (PCPMA): This scaffold, which shares the phenyl and cyclopropyl (B3062369) motifs with the subject compound, is also a template for designing ligands for aminergic GPCRs and transporters, indicating a potential overlap in target space and mechanism nih.gov.
Aporphines: These complex, multi-ring alkaloids are another privileged scaffold for discovering agents that act on CNS targets, including dopamine and serotonin receptors nih.gov.
The comparison of these scaffolds reveals different strategies for presenting key pharmacophoric elements to biological targets. While the rigid structure of aporphines offers a constrained presentation of interactive groups, the flexible nature of the piperazine ring allows it to act as a versatile linker or scaffold that can adapt to the topography of diverse binding sites tandfonline.comnih.gov. The piperazin-2-one (B30754) core, being more rigid than a simple piperazine, offers a unique conformational constraint that can be exploited to achieve target selectivity.
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Pharmacophore Modeling for 3-(3-Cyclopropylphenyl)piperazin-2-one
Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown. It relies on the principle that a set of active molecules must share common chemical features arranged in a specific 3D orientation to bind to the same receptor. For a molecule like this compound, this approach helps to identify the essential features for its biological activity.
To develop a receptor binding hypothesis for this compound, a set of structurally diverse molecules with known activity at a specific target receptor would be analyzed. The goal is to identify the common chemical features responsible for their activity. For piperazine (B1678402) derivatives, these features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
A pharmacophore model is generated by superimposing the active compounds and identifying the shared features. For instance, a model developed for a series of piperazine-containing compounds might consist of a positive nitrogen center, donor and acceptor atoms, and hydrophobic groups. nih.gov The quality of the resulting hypothesis is then validated using a test set of known active and inactive compounds to ensure its predictive power. nih.gov This validated model provides a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity.
Feature mapping involves identifying the specific chemical functionalities within the this compound structure that correspond to the pharmacophoric features.
Potential Pharmacophoric Features of this compound:
| Feature Type | Corresponding Moiety on the Compound |
|---|---|
| Hydrophobic/Aromatic | Cyclopropyl (B3062369) group, Phenyl ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) in the piperazin-2-one (B30754) ring |
| Hydrogen Bond Donor | Amine (N-H) in the piperazin-2-one ring |
| Positive Ionizable | Secondary amine nitrogen in the piperazine ring (at physiological pH) |
Exclusion volumes are then added to the model. These represent regions of space occupied by the chemical groups of inactive molecules but not by active ones. Adding exclusion volumes refines the pharmacophore model, making it more specific and reducing the likelihood of identifying false positives during virtual screening. mdpi.com The final model, comprising essential chemical features and exclusion spheres, serves as a detailed hypothesis for how this compound might interact with its biological target.
Structure-Based Drug Design (SBDD) and Molecular Docking
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking, a key component of SBDD, predicts the preferred orientation and interaction of a ligand, such as this compound, when bound to a receptor's active site.
Docking algorithms are computational methods that explore the vast conformational space of both the ligand and the receptor to find the most favorable binding pose. These algorithms generate numerous possible orientations of this compound within the receptor's binding pocket. The process involves treating the ligand as flexible and, in some cases, allowing for flexibility in the receptor's side chains. The resulting poses are then evaluated to identify the one with the lowest energy, which is predicted to be the most stable binding mode. This allows for a detailed visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues in the active site. nih.govmdpi.com
Commonly Used Docking Algorithms:
| Algorithm Type | Example Software | Principle of Operation |
|---|---|---|
| Incremental Construction | Glide | Builds the ligand conformation piece by piece within the active site. |
| Stochastic Methods | AutoDock | Uses random changes in ligand position, orientation, and conformation (e.g., Monte Carlo, genetic algorithms). |
| Systematic Search | DOCK | Systematically explores the conformational and rotational freedom of the ligand. |
The accuracy of the docking protocol is often validated by "redocking" a co-crystallized ligand into its known binding site to ensure the algorithm can reproduce the experimentally observed pose.
After generating potential binding poses, scoring functions are used to estimate the binding affinity for each pose. This score helps to rank different ligands and predict their potency. Scoring functions are mathematical models that approximate the free energy of binding (ΔG_bind). A more negative score typically indicates a stronger and more favorable interaction. These functions consider various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. connectjournals.com The binding affinity of this compound can be predicted and compared to other potential inhibitors, guiding the selection of the most promising candidates for further development. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the molecular interactions between a ligand and its receptor over time. While docking provides a static snapshot of the binding pose, MD simulations can validate the stability of this pose and reveal important conformational changes in both the ligand and the protein. mdpi.com
An MD simulation of the this compound-receptor complex would be performed by placing the docked structure in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the movements of every atom in the system over a period of nanoseconds to microseconds by solving Newton's equations of motion.
Key insights from MD simulations include:
Binding Stability: Confirming whether the ligand remains stably bound in the predicted docking pose or if it shifts or dissociates over time. nih.gov
Interaction Analysis: Identifying which specific hydrogen bonds and hydrophobic interactions are most persistent and crucial for binding.
Conformational Changes: Observing how the protein or ligand changes shape to accommodate each other, an effect known as "induced fit."
Solvent Effects: Understanding the role of water molecules in mediating or competing with the ligand-receptor interactions. mdpi.com
By analyzing the trajectory from an MD simulation, researchers can gain a more accurate and comprehensive understanding of the binding event, which is invaluable for the rational design and optimization of potent drug candidates. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
Protein-Ligand Complex Stability Analysis
Once a potential biological target is identified, MD simulations are used to assess the stability of the compound when bound to the protein's active site. researchgate.net This analysis is critical for predicting binding affinity and the mechanism of action. A typical simulation would run for hundreds of nanoseconds to observe the persistence of the binding pose obtained from molecular docking. nih.gov
Key metrics are analyzed to quantify the stability of the this compound-protein complex:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and the ligand remains stably bound in the pocket. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations compared to more flexible regions of the protein, signifying a stabilizing interaction. nih.gov
Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and the protein are cataloged. This includes hydrogen bonds (e.g., involving the piperazinone's carbonyl oxygen and N-H group), hydrophobic interactions (from the cyclopropylphenyl moiety), and π-π stacking. A high frequency of these interactions indicates a stable and favorable binding mode. researchgate.netnih.gov
These simulations provide an atomic-level view of how the compound is recognized and held by its target, offering crucial information for rational drug design. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.govmdpi.commdpi.com These calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with nucleophilicity. researchgate.net
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, corresponding to electrophilicity. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclopropylphenyl ring system. In contrast, the LUMO would likely be centered on the electron-deficient carbonyl group (C=O) of the piperazinone ring. This distribution predicts that the compound would participate in electrophilic reactions at the aromatic ring and nucleophilic reactions at the carbonyl carbon.
Table 2: Predicted FMO Properties of this compound (Illustrative DFT Values)
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 eV | Moderate electron-donating ability (nucleophilic character at phenyl ring) |
| ELUMO | -1.2 eV | Moderate electron-accepting ability (electrophilic character at carbonyl) |
Electrostatic Potential Mapping (MEP) and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.net The MEP is color-coded, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netwalisongo.ac.id
In the MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is a primary hydrogen bond acceptor site.
Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen in the piperazinone ring (N-H). This site is a hydrogen bond donor.
Neutral/Slightly Negative (Green/Orange): The phenyl ring would exhibit a diffuse negative potential above and below the plane of the ring, characteristic of aromatic systems.
This map provides a clear guide to how the molecule will interact with a receptor or other molecules. chemrxiv.org
Table 3: Predicted MEP Regions and Interaction Potential
| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Type |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative | Hydrogen Bond Acceptor |
| Amide Hydrogen (N-H) | Strongly Positive | Hydrogen Bond Donor |
| Phenyl Ring Face | Moderately Negative | π-π Stacking, Cation-π Interactions |
Natural Bond Orbital (NBO) Analysis for Stability and Reactivity
Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. walisongo.ac.id These interactions, known as hyperconjugation, contribute significantly to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.
For this compound, key NBO interactions would include:
The delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between the lone pair on the nitrogen adjacent to the carbonyl group and the π orbital of the C=O bond is characteristic of amide resonance, contributing to the planarity and stability of the amide bond.
This analysis provides a quantitative measure of the electronic delocalization that stabilizes the molecule and influences its reactivity.
Table 4: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (N) | π* (C=O) | > 40 | Amide Resonance |
| LP (O) | σ* (N-C) | ~ 5-10 | Hyperconjugation |
In Silico Lead Optimization and Virtual Screening
Computational techniques are instrumental in the early stages of drug discovery for identifying and refining lead compounds. nih.gov
Virtual screening involves searching large digital libraries of compounds to identify those that are likely to bind to a specific biological target. mdpi.com If this compound were identified as a hit, its scaffold could be used as a query in a similarity search to find structurally related molecules with potentially improved properties. mdpi.com Alternatively, if a target protein structure is known, structure-based virtual screening (e.g., molecular docking) can be used to screen libraries to find novel scaffolds that fit the binding site. nih.gov
Once a lead compound like this compound is identified, in silico lead optimization is employed to enhance its drug-like properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. jetir.org This involves making targeted chemical modifications to the lead structure and computationally predicting the effect of these changes. For instance, substitutions could be made on the cyclopropylphenyl ring to improve binding affinity or modulate solubility. mdpi.comnih.gov Computational models can predict how adding a hydroxyl group might increase solubility or how a halogen might enhance binding through specific interactions, guiding synthetic chemistry efforts toward the most promising candidates. nih.govjetir.org
Preclinical Pharmacological Investigations
In Vitro Biological Activity Assessment
In vitro studies are the first step in characterizing the pharmacological activity of a new chemical entity. These experiments are conducted in a controlled environment, such as a test tube or petri dish, to determine the compound's direct effects on specific biological targets.
Target-Specific Binding Assays
These assays are designed to measure the affinity of a compound for a specific biological target, such as a receptor, ion channel, or transporter. Radioligand binding assays are commonly employed, where a radioactively labeled compound known to bind to the target is displaced by the test compound. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, and from this, the binding affinity (Ki) can be calculated. This provides a quantitative measure of how strongly the compound binds to its intended target.
Enzyme Inhibition or Activation Studies
If the compound is hypothesized to be an enzyme modulator, its ability to either inhibit or activate a specific enzyme is evaluated. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. The results are typically reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of the compound required to inhibit or activate the enzyme by 50%, respectively.
Cellular Assays for Functional Responses
Cell-based assays are crucial for understanding how a compound's interaction with its target translates into a biological response within a living cell. These assays can measure a wide range of functional outcomes, such as changes in second messenger levels (e.g., cAMP, calcium), gene expression, or cell viability and proliferation. For instance, if a compound targets a G-protein coupled receptor, a cellular assay might measure the subsequent increase in intracellular calcium. Such studies confirm whether the compound acts as an agonist, antagonist, or inverse agonist at its target.
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models (excluding clinical data)
Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and establish a preliminary proof-of-concept for a specific therapeutic indication.
Model Selection for Specific Therapeutic Areas
The choice of animal model is critical and depends entirely on the therapeutic area being investigated. For example, to test a potential new antidepressant, researchers might use models such as the forced swim test or the tail suspension test in rodents, which can measure behavioral despair. For a potential anti-cancer agent, xenograft models, where human tumor cells are implanted into immunocompromised mice, are often used to evaluate the compound's ability to reduce tumor growth.
Evaluation of Pharmacological Endpoints
In these animal models, specific pharmacological endpoints are measured to determine the compound's effectiveness. These endpoints can be behavioral (e.g., reduction in depressive-like behavior), physiological (e.g., lowering of blood pressure), or biomarker-based (e.g., changes in the levels of specific proteins or inflammatory markers in blood or tissue). The goal is to demonstrate that the compound produces a statistically significant and dose-dependent therapeutic effect in a relevant animal model of human disease.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Indications for Piperazin-2-one (B30754) Derivatives
The piperazine (B1678402) ring is a versatile structure found in numerous medications with a broad spectrum of therapeutic applications. nih.govwisdomlib.org Derivatives of piperazine have demonstrated significant potential in treating a variety of conditions, including but not limited to central nervous system (CNS) disorders, cancer, and infectious diseases. researchgate.netnih.gov
The inherent versatility of the piperazin-2-one core suggests that its derivatives could be explored for a wide range of pharmacological activities. ontosight.ai Research has indicated that these compounds may exhibit antimicrobial, anti-inflammatory, and antitumor properties. ontosight.ai Furthermore, certain piperazine derivatives have been investigated for their effects on the central nervous system, showing potential as anxiolytic or antidepressant agents. ontosight.ainih.gov Given that minor modifications to the piperazine nucleus can lead to significant differences in medicinal properties, there is a substantial opportunity to discover novel therapeutic uses for compounds like 3-(3-Cyclopropylphenyl)piperazin-2-one. wisdomlib.org
Potential Therapeutic Areas for Piperazin-2-one Derivatives:
| Therapeutic Area | Rationale |
| Oncology | Piperazine derivatives are components of established anticancer agents. nih.gov |
| Neurological Disorders | The piperazine moiety is common in drugs targeting the CNS, including antipsychotics and antidepressants. researchgate.netnih.gov |
| Inflammatory Diseases | Certain piperazine derivatives have shown promise in mitigating inflammatory conditions. wisdomlib.org |
| Infectious Diseases | Antiviral and antibacterial activities have been reported for piperazinone and piperazine derivatives. ontosight.aimedchemexpress.comnih.gov |
| Cardiovascular Conditions | Cardioprotective effects have been associated with some piperazine-containing compounds. nih.gov |
Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties
Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at optimizing drug-like properties, improving potency, and exploring novel chemical space. nih.gov Bioisosterism involves substituting a functional group with another that possesses similar biological properties, while scaffold hopping replaces the core structure of a molecule. nih.govresearchgate.net These techniques can enhance pharmacokinetic profiles, reduce toxicity, and circumvent patent limitations. researchgate.net
For this compound, these strategies could be employed to improve its characteristics. For instance, the piperazine core could be replaced with various di-azaspiroalkanes or other bicyclic fragments to modulate receptor affinity and selectivity. nih.gov While some replacements might lead to a decrease in affinity for a specific target, they could concurrently enhance affinity for others, opening new therapeutic avenues. nih.gov More than 100 FDA-approved drugs contain a piperazine moiety, and replacing it with bioisosteric analogues can advantageously alter pharmacokinetic properties. enamine.net
Examples of Potential Bioisosteric Replacements for the Piperazine Moiety:
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Piperazine | Diazaspiroalkanes | May alter receptor binding and selectivity. nih.gov |
| Piperazine | Fused Bicyclic Diamines | Can introduce conformational rigidity and new interaction points. nih.gov |
| Piperazine | Homopiperazine | Can modify the size and basicity of the ring, potentially improving affinity. nih.gov |
Advanced Synthetic Strategies for Diversification and Library Generation
The development of efficient and versatile synthetic methods is paramount for exploring the chemical space around the this compound scaffold. Advanced strategies enable the creation of diverse libraries of related compounds for high-throughput screening. figshare.com
Recent advancements in organic synthesis offer numerous avenues for generating piperazine and piperazin-2-one derivatives. These include palladium-catalyzed asymmetric hydrogenation for creating chiral piperazin-2-ones and cascade double nucleophilic substitution reactions. rsc.orgresearchgate.net The development of divergent synthetic routes starting from readily available materials like amino acids allows for the production of a wide range of stereoisomers. figshare.comnih.gov Furthermore, modern techniques such as C-H functionalization are providing new ways to introduce substituents directly onto the carbon atoms of the piperazine ring, a modification that has been historically challenging. mdpi.com Such methods are crucial for building libraries of novel compounds for biological evaluation. figshare.com
Modern Synthetic Approaches for Piperazine/Piperazin-2-one Synthesis:
| Synthetic Strategy | Description | Advantage |
| Palladium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones. rsc.org | Provides access to enantiomerically pure compounds. |
| Cascade Reactions | Multi-step reactions in a single pot, such as double nucleophilic substitution. researchgate.net | Increases efficiency and reduces waste. |
| Divergent Synthesis from Amino Acids | Utilizes chiral amino acids as starting materials to create diverse piperazine structures. figshare.comnih.gov | Allows for systematic exploration of chemical diversity. |
| C-H Functionalization | Direct modification of C-H bonds on the piperazine ring. mdpi.com | Enables novel substitution patterns that were previously difficult to access. |
| Rearrangement Reactions | Utilizing reactions like the Stevens or Ugi-Smiles rearrangements to construct the piperazine core. eurekaselect.com | Offers alternative and novel pathways to the target scaffold. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. premierscience.combpasjournals.com These computational tools can analyze vast datasets to identify novel drug targets, predict molecular properties, and design new molecules with desired activities. premierscience.comastrazeneca.commdpi.com
In the context of this compound, AI and ML can be applied in several ways. Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties of novel derivatives, helping to prioritize which compounds to synthesize and test. astrazeneca.com Generative models, like generative adversarial networks (GANs), can design entirely new molecules based on the piperazin-2-one scaffold that are optimized for specific biological targets and possess favorable pharmacokinetic profiles. nih.gov By integrating these in silico techniques, the efficiency of identifying promising drug candidates can be significantly enhanced. premierscience.com This data-driven approach allows for a more rational and targeted exploration of the chemical space surrounding this promising scaffold. bpasjournals.comastrazeneca.com
Q & A
Q. What are the recommended safety protocols for handling 3-(3-Cyclopropylphenyl)piperazin-2-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and flame-retardant antistatic clothing to prevent skin/eye contact and electrostatic discharge .
- Ventilation: Use fume hoods to ensure adequate airflow, particularly during weighing or synthesis steps .
- Spill Management: Collect spills using vacuum systems or non-reactive absorbents (e.g., dry sand) and dispose of in accordance with local hazardous waste regulations .
- Storage: Store in tightly sealed containers in dry, ventilated areas away from ignition sources. Regularly inspect containers for integrity .
Q. How can researchers characterize the physicochemical properties of this compound when data is unavailable?
Methodological Answer:
- Melting Point/Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures and thermal stability .
- Solubility: Perform shake-flask experiments in solvents like water, DMSO, or ethanol, followed by HPLC-UV quantification .
- Partition Coefficient (LogP): Estimate via reverse-phase HPLC using a C18 column and a methanol/water gradient .
- Note: Existing safety data sheets for analogs (e.g., 3-(Pyridin-2-yl)piperazin-2-one) report "No data" for most properties, necessitating empirical validation .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Key Steps:
- Cyclopropane Ring Formation: Use Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of styrene derivatives .
- Piperazinone Ring Closure: Employ nucleophilic substitution between cyclopropylphenyl amines and chloroacetyl chloride, followed by cyclization under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Increase yield (typically 60-70%) by using microwave-assisted synthesis at 120°C for 30 minutes .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound analogs be resolved?
Methodological Answer:
- Case Study: Analogs like 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one show conflicting IC₅₀ values in enzyme inhibition assays (e.g., Cryptococcus neoformans farnesyltransferase).
- Approach:
- Assay Standardization: Replicate experiments under identical conditions (pH, temperature, co-solvents) .
- Structural Analysis: Compare X-ray/NMR structures (e.g., PDB: 7T0C) to identify binding pose variations caused by trifluoromethoxy vs. cyclopropyl substituents .
- Computational Modeling: Perform molecular dynamics simulations to assess steric/electronic effects of the cyclopropyl group on target interactions .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyls) to reduce LogP, improving aqueous solubility .
- Metabolic Stability: Replace labile ester groups (e.g., in ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate) with stable amide linkages .
- In Vivo Testing: Use rodent models to measure half-life and bioavailability. For example, fluorinated analogs show enhanced blood-brain barrier penetration in CNS studies .
Q. How do crystallographic studies inform the design of this compound-based inhibitors?
Methodological Answer:
- Target Analysis: Resolve co-crystal structures (e.g., KRAS G12V bound to 5-(1H-indol-2-yl)piperazin-2-one, PDB: 8QEI) to map hydrogen bonding and hydrophobic interactions .
- Structure-Activity Relationship (SAR): Modify the cyclopropyl group to enhance π-π stacking with aromatic residues (e.g., Phe82 in KRAS) .
- Fragment-Based Design: Use NMR screening to identify minimal pharmacophores, then elaborate with cyclopropylphenyl groups .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
